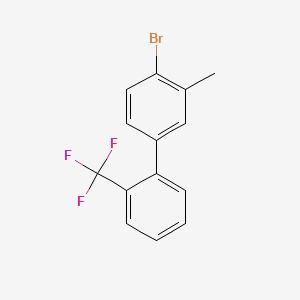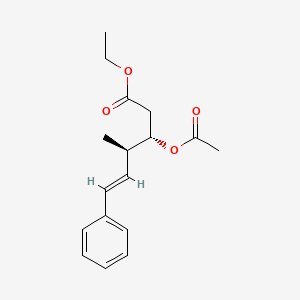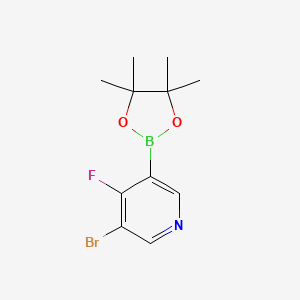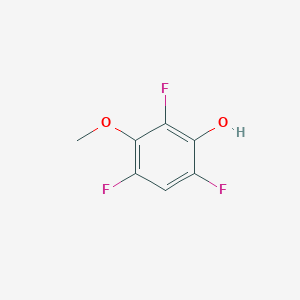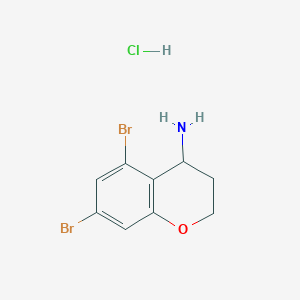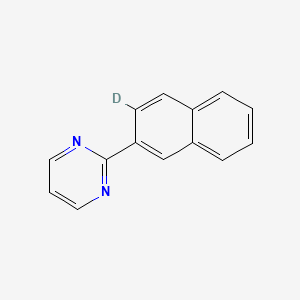
2-(3-Deuterionaphthalen-2-yl)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Naphthyl-3-D)pyrimidine is an aromatic heterocyclic compound that contains a pyrimidine ring fused with a naphthalene moiety. Pyrimidines are known for their wide range of pharmacological activities, including anti-inflammatory, antibacterial, antiviral, and antifungal properties . The naphthalene ring enhances the compound’s stability and biological activity, making it a valuable target for various scientific research applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Naphthyl-3-D)pyrimidine typically involves the condensation of 2-naphthol with pyrimidine derivatives under acidic or basic conditions. One common method includes the reaction of 2-naphthol with isatin in the presence of an acid catalyst to form an intermediate, which then undergoes cyclization to yield the desired pyrimidine compound . Another approach involves the use of aromatic aldehydes, β-naphthol, and 6-amino-1,3-dimethyl uracil in a deep eutectic solvent, resulting in a highly efficient and selective synthesis .
Industrial Production Methods
Industrial production of 2-(2-Naphthyl-3-D)pyrimidine often employs large-scale batch reactors where the reactants are mixed under controlled temperature and pressure conditions. The use of deep eutectic solvents has gained popularity due to their cost-effectiveness, environmental sustainability, and ability to produce high yields .
化学反应分析
Types of Reactions
2-(2-Naphthyl-3-D)pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form naphthoquinone derivatives.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding dihydro derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Electrophilic reagents like halogens, nitro groups
Major Products Formed
Oxidation: Naphthoquinone derivatives
Reduction: Dihydro derivatives
Substitution: Halogenated or nitro-substituted naphthyl-pyrimidine compounds
科学研究应用
2-(2-Naphthyl-3-D)pyrimidine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an anti-inflammatory and antibacterial agent.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2-(2-Naphthyl-3-D)pyrimidine involves its interaction with various molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit tyrosine kinases, extracellular regulated protein kinases, and other signaling pathways involved in cell proliferation and survival . The compound’s anti-inflammatory effects are linked to its inhibition of cyclooxygenase enzymes and other inflammatory mediators .
相似化合物的比较
2-(2-Naphthyl-3-D)pyrimidine can be compared with other similar compounds, such as:
Pyrido[2,3-d]pyrimidine: Known for its anticancer and antibacterial activities.
Pyrido[3,4-d]pyrimidine: Exhibits anti-inflammatory and antiviral properties.
Pyrido[4,3-d]pyrimidine: Used in the development of therapeutic agents for various diseases.
The uniqueness of 2-(2-Naphthyl-3-D)pyrimidine lies in its naphthalene moiety, which enhances its stability and biological activity compared to other pyrimidine derivatives.
属性
分子式 |
C14H10N2 |
|---|---|
分子量 |
207.25 g/mol |
IUPAC 名称 |
2-(3-deuterionaphthalen-2-yl)pyrimidine |
InChI |
InChI=1S/C14H10N2/c1-2-5-12-10-13(7-6-11(12)4-1)14-15-8-3-9-16-14/h1-10H/i7D |
InChI 键 |
ZMBRRTOSJMWLDX-WHRKIXHSSA-N |
手性 SMILES |
[2H]C1=CC2=CC=CC=C2C=C1C3=NC=CC=N3 |
规范 SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=NC=CC=N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


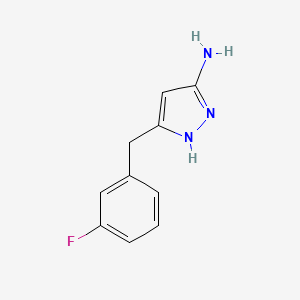
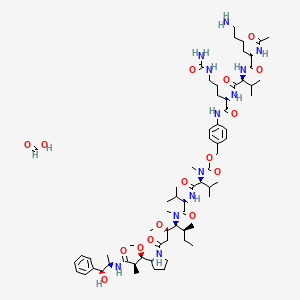
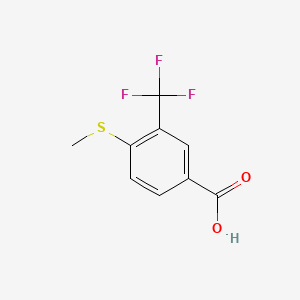
![N-((S)-1-(4-Methoxyphenyl)ethyl)-8-azaspiro[4.5]decan-1-amine](/img/structure/B14031414.png)
![5-allyl 3-ethyl 4,6-dihydropyrrolo[3,4-c]pyrazole-3,5(1H)-dicarboxylate](/img/structure/B14031420.png)
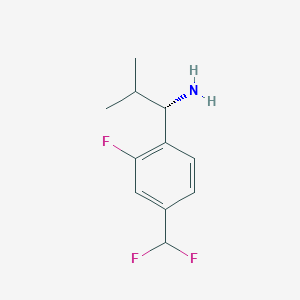

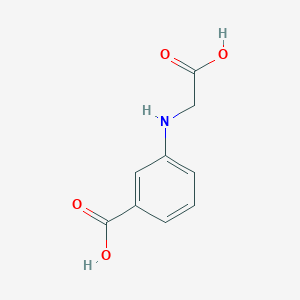
![1-Iodo-3,6-dimethylimidazo[1,5-A]pyrazin-8-amine](/img/structure/B14031447.png)
